molecular formula C14H15ClF3NO2 B2550808 3-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1396853-24-9

3-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2550808
CAS RN: 1396853-24-9
M. Wt: 321.72
InChI Key: BNALEVJNBGDASD-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical that is likely to possess interesting properties due to the presence of chloro, pyran, and trifluoroethyl groups attached to a benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of the benzamide core followed by the introduction of substituents like chloro, trifluoromethyl groups, or pyran rings. The papers provided do not detail the synthesis of the exact compound, but methods used for similar compounds may involve nucleophilic substitution reactions for introducing the chloro group and amide bond formation for attaching the pyran and trifluoroethyl groups to the benzamide core.

Molecular Structure Analysis

The molecular structure of such compounds is often investigated using computational chemistry methods, such as those described in the Gaussian09 software package. The vibrational frequencies and assignments can be determined experimentally and theoretically, which helps in understanding the stability and electronic distribution within the molecule . The presence of electron-withdrawing groups like trifluoromethyl is likely to influence the electron density distribution and bond lengths within the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties such as vibrational frequencies, hyperpolarizability, and thermochemical properties can be predicted using computational methods. The first hyperpolarizability is an indicator of the non-linear optical properties of the molecule, which can be significant in compounds with extended π-electron delocalization . The thermochemical properties like standard enthalpies of formation can be calculated using high-level model chemistries, as demonstrated for related compounds . These properties are crucial for understanding the stability and potential applications of the compound.

Scientific Research Applications

Synthesis and Material Applications

Polyamide and Polyimide Developments : Research by Mikroyannidis (1997) discusses the synthesis of polyamides and polyimides containing pyrazoline moieties, demonstrating their solubility and thermal stability. These materials show promise in creating heat-resistant resins and other industrial applications due to their inherent properties, including solubility in polar aprotic solvents and excellent thermal stability (Mikroyannidis, 1997).

Metal-Organic Frameworks (MOFs) : Colombo et al. (2011) describe the synthesis of microporous pyrazolate-bridged metal–organic frameworks with exceptional thermal and chemical stability. These frameworks, with exposed metal sites, offer potential applications in catalysis and gas storage due to their high surface area and stability under extreme conditions (Colombo et al., 2011).

Pharmacological Applications

Histone Deacetylase Inhibition for Antitumor Activity : A study by Saito et al. (1999) investigates the antitumor efficacy of MS-27-275, a synthetic benzamide derivative that inhibits histone deacetylase (HDA). This compound has shown significant in vivo antitumor activity against various human tumors, suggesting a novel therapeutic strategy for cancer treatment (Saito et al., 1999).

Heterocyclic Synthesis

Advanced Heterocyclic Compounds : The work by Hebishy et al. (2020) presents a new synthetic route to benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study underscores the importance of novel heterocyclic compounds in developing antiviral drugs, particularly against challenging viruses like H5N1 (Hebishy et al., 2020).

properties

IUPAC Name

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO2/c15-11-3-1-2-10(8-11)13(20)19(9-14(16,17)18)12-4-6-21-7-5-12/h1-3,8,12H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALEVJNBGDASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

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